3-Amino-2-hydroxypentanoic acid
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Overview
Description
(2r,3s)-(+)-3-amino-2-hydroxypentanoic acid is a chiral amino acid derivative with significant importance in various scientific fields This compound is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid can be achieved through several methods. One common approach involves the use of Streptomyces aldolase as a resolving agent for racemic mixtures . This method allows for the selective production of the desired stereoisomer. Another method involves the microbial production using yeast strains such as Yarrowia lipolytica, which can produce the compound from renewable plant oils .
Industrial Production Methods: Industrial production of (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid often involves fermentation processes using genetically engineered microorganisms. These processes are optimized for high yield and purity, making them suitable for large-scale production. The use of activated carbon for selective adsorption and methanol for recovery is a notable method for isolating the compound from fermentation solutions .
Chemical Reactions Analysis
Types of Reactions: (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like ammonia or amines under basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various amino acid derivatives .
Scientific Research Applications
(2r,3s)-(+)-3-amino-2-hydroxypentanoic acid has numerous applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of non-proteinogenic amino acids, which are important for studying enzyme mechanisms and metabolic pathways . In medicine, the compound is investigated for its potential therapeutic effects, including its role in enzyme activation and metabolic regulation . Industrially, it is used in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme activator or inhibitor, depending on its structure and the target enzyme. For example, it can activate phenylalanine hydroxylase, which is crucial for reducing serum phenylalanine levels in individuals with phenylketonuria . The compound’s stereochemistry plays a significant role in its binding affinity and specificity towards these molecular targets .
Comparison with Similar Compounds
(2r,3s)-(+)-3-amino-2-hydroxypentanoic acid can be compared with other similar compounds such as threonine (2-amino-3-hydroxybutanoic acid). Threonine has two chirality centers and exists in four stereoisomers, including (2r,3r)- and (2s,3s)-isomers . The unique stereochemistry of (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid distinguishes it from these isomers, contributing to its specific chemical and biological properties. Other similar compounds include various hydroxy amino acids and their derivatives, which share structural similarities but differ in their stereochemistry and functional groups .
Properties
IUPAC Name |
3-amino-2-hydroxypentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3(6)4(7)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSFUYVRFNCMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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